Product packaging for Diacetylavarol(Cat. No.:CAS No. 61187-44-8)

Diacetylavarol

Cat. No.: B14590802
CAS No.: 61187-44-8
M. Wt: 398.5 g/mol
InChI Key: JZVUBOIVLRRPJN-GXIQQZJTSA-N
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Description

Contextualizing Marine Natural Products Research

Marine natural products research is a field dedicated to the discovery of novel chemical compounds from marine organisms. eco-vector.com The ocean's vast biodiversity, with organisms adapted to unique and extreme environments, offers a rich and largely untapped source of structurally diverse secondary metabolites. biotrop.orgufl.edu These compounds, produced through unique biochemical pathways, are of significant interest for their potential applications in medicine, cosmetics, and as food supplements. eco-vector.combiotrop.org Historically, natural products have been a cornerstone of drug discovery, with a significant percentage of currently available drugs being derived from or inspired by natural sources. ufl.edunih.gov

The exploration of marine environments for new bioactive compounds began in earnest in the 1960s. eco-vector.com Since then, organisms such as sponges, tunicates, cyanobacteria, and sea hares have yielded thousands of novel molecules. ufl.eduresearchgate.net Sponges, in particular, have proven to be a prolific source of bioactive compounds. nih.gov However, a major challenge in marine natural products research is the limited supply of these compounds from their natural sources, which often necessitates complex and scalable synthetic strategies to enable thorough biological investigation and potential therapeutic development. nih.gov

Overview of Sesquiterpene Hydroquinones and Quinones in Natural Product Chemistry

Sesquiterpene hydroquinones and quinones represent a prominent class of metabolites characterized by a hybrid structure, combining a C15-sesquiterpenoid unit with a C6-hydroquinone or benzoquinone moiety. nih.govnih.gov These compounds are predominantly isolated from marine organisms, particularly sponges of the order Dictyoceratida. nih.govresearchgate.net

The structural diversity within this class is vast, arising from different terpenoid skeletons (such as drimane (B1240787) or rearranged drimane structures) and varied substitution patterns on the aromatic ring. researchgate.netmdpi.com This structural variety is mirrored by a wide spectrum of biological activities, including cytotoxic, antiproliferative, antiviral, and anti-inflammatory properties. nih.govnih.gov The quinone/hydroquinone (B1673460) moiety is a key feature, as this redox-active system is often implicated in the mechanism of action of these compounds. mdpi.com The promising biological profiles of many sesquiterpene quinones have made them attractive targets for chemical synthesis and modification to develop new therapeutic agents. nih.gov

Historical Discoveries and Academic Significance of Avarol (B1665835) and Its Derivatives

The parent compound, avarol, a sesquiterpenoid hydroquinone with a rearranged drimane skeleton, was first isolated in 1974 from the Mediterranean sponge Dysidea avara. tandfonline.com This discovery, along with its oxidized counterpart avarone (B1665836), marked a significant point in marine natural products chemistry. tandfonline.com Subsequent investigations of D. avara and other Dysidea species led to the isolation of a series of related minor metabolites, which are derivatives of the avarol/avarone scaffold. mdpi.comkoreascience.kr

Among these derivatives is Diacetylavarol, which was identified as a minor metabolite from Dysidea avara. mdpi.comkoreascience.kr The modification of avarol into this compound involves the addition of two acetyl groups to the hydroquinone ring, which alters its chemical properties. ontosight.ai Other naturally occurring derivatives include monoacetylavarol and 6'-hydroxy-5'-acetylavarol. mdpi.comscispace.com The academic significance of avarol and its derivatives stems from their potent biological activities. For instance, avarol and certain derivatives have shown notable antiviral activity, particularly as inhibitors of the HIV reverse transcriptase enzyme. nih.govvliz.bebiomolther.org This has spurred considerable research into their mechanisms of action and potential as leads for new drugs. nih.govusf.edu

Research Scope and Objectives Pertaining to this compound in Scholarly Inquiry

The primary objective of research into this compound is to understand its chemical and biological properties, often in comparison to its parent compound, avarol. ontosight.ai Scholarly inquiry aims to elucidate how the acetylation of the hydroquinone moiety influences the compound's bioactivity. ontosight.ai Key research objectives can be summarized as follows:

Isolation and Synthesis: A fundamental objective is the efficient isolation of this compound from its natural source or the development of synthetic methods to produce it in quantities sufficient for detailed study. ontosight.aitandfonline.com

Structural Elucidation: Precisely determining the chemical structure and stereochemistry of this compound using spectroscopic techniques is a crucial step. tandfonline.com

Biological Activity Screening: A major focus of research is to investigate the biological activities of this compound, including its potential antimicrobial, antiviral, and anticancer effects, through in vitro and in vivo assays. ontosight.ai

Mechanism of Action Studies: For any observed biological activity, a subsequent objective is to uncover the underlying molecular mechanisms. This involves identifying the cellular targets and pathways that this compound interacts with. ontosight.ai

Structure-Activity Relationship (SAR) Studies: By comparing the activity of this compound to avarol and other synthetic or natural derivatives, researchers aim to understand which structural features are essential for its biological effects. This knowledge guides the design of new, potentially more potent or selective analogues. mdpi.com

The overarching goal of this research is to evaluate the potential of this compound and related compounds as new therapeutic agents. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H34O4 B14590802 Diacetylavarol CAS No. 61187-44-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61187-44-8

Molecular Formula

C25H34O4

Molecular Weight

398.5 g/mol

IUPAC Name

[3-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-4-acetyloxyphenyl] acetate

InChI

InChI=1S/C25H34O4/c1-16-8-7-9-23-24(16,5)13-12-17(2)25(23,6)15-20-14-21(28-18(3)26)10-11-22(20)29-19(4)27/h8,10-11,14,17,23H,7,9,12-13,15H2,1-6H3/t17-,23+,24+,25+/m0/s1

InChI Key

JZVUBOIVLRRPJN-GXIQQZJTSA-N

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C=CC(=C3)OC(=O)C)OC(=O)C)CCC=C2C)C

Canonical SMILES

CC1CCC2(C(C1(C)CC3=C(C=CC(=C3)OC(=O)C)OC(=O)C)CCC=C2C)C

Origin of Product

United States

Isolation and Structural Elucidation of Diacetylavarol

Natural Occurrence and Isolation Sources

Marine Sponge Bioprospecting (e.g., Dysidea avara, Dysidea sp.)

Diacetylavarol has been identified as a naturally occurring metabolite isolated from marine sponges. capes.gov.br Specifically, it is found as a minor analogue of the more abundant avarol (B1665835) within sponges of the Dysidea genus. nih.govmdpi.com The marine sponge Dysidea avara is a well-documented source of this compound. tandfonline.comtandfonline.com Specimens of Dysidea avara and other related Dysidea species, collected from various marine environments, have yielded a range of sesquiterpenoid quinones and hydroquinones, including this compound. nih.govmdpi.comfabad.org.tr The occurrence of these compounds highlights the role of marine sponges as a rich reservoir of unique and biologically significant secondary metabolites. mdpi.comkoreascience.kr

Natural SourceCompound ClassSpecific Compound
Marine Sponge (Dysidea avara)Sesquiterpenoid Hydroquinone (B1673460)This compound
Marine Sponge (Dysidea sp.)Sesquiterpenoid HydroquinoneThis compound

Microbial Symbionts as Production Platforms (e.g., Micromonospora sp.)

While this compound is isolated from the sponge, there is growing evidence that many secondary metabolites found in sponges are actually produced by their symbiotic microorganisms. researchgate.netmdpi.com Sponges host a diverse community of microbes, including bacteria from the class Actinobacteria, such as the genus Micromonospora, which can constitute a significant portion of the sponge's biomass. nih.gov These actinomycetes are renowned for their ability to produce a vast array of secondary metabolites. nih.gov

Research has shown that actinomycetes like Micromonospora sp. isolated from marine sponges are capable of producing various bioactive compounds. researchgate.netmdpi.comnih.gov Although the direct production of this compound by a specific microbial symbiont has not been definitively established, the biosynthesis of many sponge-derived compounds is often the result of a complex interaction between the sponge host and its microbial partners. mdpi.com It is plausible that the precursor, avarol, is synthesized by the sponge or a symbiont, and the subsequent acetylation to form this compound could occur within the sponge-symbiont holobiont.

Methodologies for Compound Isolation

The isolation of this compound from its natural source is a multi-step process that relies on fundamental chemical separation principles.

Chromatographic Separation Techniques (e.g., Column Chromatography, Thin-Layer Chromatography, Gas Chromatography-Mass Spectrometry)

Chromatographic techniques are central to the purification of this compound from the crude extract of the sponge. tandfonline.comnih.govslideshare.net

Column Chromatography: This is a primary method used for the separation of compounds from the complex mixture obtained after initial extraction. tandfonline.comjuniperpublishers.com In a typical procedure, the crude extract is loaded onto a silica (B1680970) gel column. tandfonline.com A gradient elution system, often using solvent mixtures like n-hexane and ethyl acetate (B1210297) in increasing polarity, is employed to separate the different components. tandfonline.com Fractions are collected and analyzed to isolate the desired compounds.

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the separation during column chromatography. tandfonline.comuomus.edu.iq It helps in identifying the fractions containing the target compound by comparing their retention factor (Rƒ) values to a standard, if available. uomus.edu.iq The separation on TLC plates also relies on the principle of adsorption chromatography, with silica gel being a common stationary phase. uomus.edu.iq

Chromatographic TechniqueStationary PhaseMobile Phase ExamplePurpose
Column ChromatographySilica Gel 60n-hexane-ethyl acetate (gradient)Preparative separation of compounds from crude extract. tandfonline.com
Thin-Layer Chromatography (TLC)Silica Geln-hexane-ethyl acetateMonitoring reaction progress and fraction purity. tandfonline.comuomus.edu.iq

Solvent Extraction and Differential Partitioning Procedures

The initial step in isolating this compound involves extracting the organic compounds from the sponge tissue using a suitable solvent. sylvaine-delacourte.commdpi.com

The sponge material is typically chopped and extracted with a polar solvent such as ethyl alcohol or methanol. tandfonline.comfabad.org.tr After extraction, the solvent is removed under vacuum to yield a crude extract. tandfonline.com This crude extract is then subjected to a differential partitioning process. For instance, it can be partitioned between chloroform (B151607) and water. tandfonline.com This liquid-liquid extraction step separates compounds based on their differential solubility in the two immiscible solvents, helping to remove highly polar and non-polar impurities before the chromatographic stages. tandfonline.comekb.eg

Advanced Structural Characterization and Confirmation

Once isolated, the precise chemical structure of this compound is determined and confirmed using a combination of advanced spectroscopic methods. tandfonline.comtandfonline.com These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. nih.govpitt.edu

The structural elucidation of this compound and its analogues relies heavily on the following methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the complete structure of organic molecules. nih.gov One-dimensional (1D) NMR experiments like ¹H NMR and ¹³C NMR provide information about the types and numbers of hydrogen and carbon atoms in the molecule. researchgate.net Two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms, revealing the carbon skeleton and the placement of functional groups. researchgate.netacs.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental formula of the compound. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for deducing the molecular formula. acs.orgunam.mx Analysis of the fragmentation pattern in the mass spectrum can also provide valuable structural information. youtube.com

The combined data from these spectral analyses allows for the unambiguous confirmation of the structure of this compound as an acetylated derivative of avarol. tandfonline.comtandfonline.com

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Circular Dichroism)

The determination of the planar structure and relative configuration of this compound was achieved through comprehensive spectral analysis. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental in this process, providing detailed insight into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H NMR spectroscopy provides precise information about the chemical environment of protons in the molecule. Specific proton signals observed for 17,20-O-Diacetylavarol (a common nomenclature for this compound) confirm the structure. wikipedia.org

Interactive Table: ¹H NMR Spectroscopic Data for this compound The following table displays selected proton nuclear magnetic resonance (¹H NMR) chemical shifts for this compound, as recorded in deuterochloroform (CDCl₃). The data is critical for confirming the arrangement of atoms within the molecule.

Proton Signal (δH)Multiplicity & Coupling Constant (J in Hz)Assignment
6.98d, J = 8.8 HzAromatic Proton
6.95dd, J = 8.8, 2.4 HzAromatic Proton
6.89(not specified)Aromatic Proton

Data sourced from a 2016 study on sesquiterpene hydroquinones. wikipedia.org

Mass Spectrometry (MS) is employed to determine the molecular weight and formula of a compound by measuring the mass-to-charge ratio of its ions. sigmaaldrich.com For this compound, mass spectrometry confirms the molecular formula C₂₅H₃₄O₄, which is consistent with the addition of two acetyl groups to the avarol structure. researchgate.net

Circular Dichroism (CD) Spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by chiral molecules. wikipedia.org This technique is particularly useful for investigating the stereochemical aspects of molecules. jascoinc.comnih.gov In the context of this compound and its parent compound avarol, CD spectroscopy, in conjunction with other methods, helps in understanding the absolute configuration of the chiral centers within the sesquiterpenoid moiety. scispace.com

X-ray Crystallographic Analysis for Absolute Configuration Determination

While spectroscopic methods are powerful for determining the connectivity and relative stereochemistry of a molecule, X-ray crystallography provides the most definitive evidence for its three-dimensional structure and absolute configuration. researchgate.netchemicalbook.com

A detailed X-ray analysis was performed on the natural product 2',5'-diacetylavarol. researchgate.net This analysis unambiguously confirmed its molecular structure and provided crucial details about its conformation in the solid state.

Key findings from the X-ray crystallographic study include:

Molecular Formula: The analysis confirmed the molecular formula as C₂₅H₃₄O₄. researchgate.net

Molecular Geometry: Significant distortions in the molecular geometry were observed, caused by short intramolecular contacts between the bulky substituents of the bicyclic sesquiterpene system. researchgate.net

Ring Conformation: The Δ³,⁴-cyclohexene ring was found to adopt a conformation that is intermediate between a half-chair and a half-boat. The cyclohexane (B81311) ring, however, exists in a nearly ideal chair conformation. researchgate.net

This technique is the gold standard for determining the absolute configuration of chiral molecules, as it can distinguish between enantiomers by observing the effects of anomalous dispersion. wisc.eduverdelinstruments.com The crystallographic data for this compound provides the foundational, unambiguous proof of its absolute stereostructure.

Biosynthetic Pathways and Chemical Synthesis of Diacetylavarol

Putative Biosynthetic Routes of Diacetylavarol and Avarol-Type Metabolites

The biosynthesis of this compound is intrinsically linked to that of its direct precursor, avarol (B1665835). The proposed pathway for avarol-type metabolites represents a fascinating example of complex enzymatic transformations in marine organisms. mdpi.com

The biosynthesis of the avarol scaffold is believed to begin with a universal sesquiterpene precursor, farnesyl pyrophosphate (FPP). mdpi.com The proposed pathway involves an intricate enzymatic cascade initiated by the cyclization of FPP. mdpi.comrsc.org

This process is thought to proceed via an initial electrophilic attack, leading to a concerted reaction that forms a bicyclic carbocation intermediate. mdpi.com This intermediate is pivotal, as it undergoes a significant rearrangement, including hydride and methyl shifts, to form the distinctive 4,9-friedo-drimane carbon skeleton characteristic of avarol. mdpi.comrsc.org Subsequent enzymatic steps, likely involving oxidation and the addition of the hydroquinone (B1673460) moiety, complete the formation of avarol. rsc.org The final step to yield this compound is the acetylation of the two hydroxyl groups on the hydroquinone ring of avarol. While the general framework of this pathway has been proposed, the specific enzymes catalyzing each step within the sponge Dysidea avara remain a subject of ongoing investigation. mdpi.comrsc.org

The biosynthetic route to avarol-type metabolites is a notable variation within the broader family of sesquiterpenoid syntheses. Sesquiterpene quinones and hydroquinones are a large and diverse group of biologically active metabolites found predominantly in marine sponges. researchgate.netrsc.org

The key distinguishing feature of avarol's biosynthesis is the skeletal rearrangement. While many marine sesquiterpenoids possess a standard drimane-type skeleton, avarol and its derivatives are characterized by a rearranged drimane (B1240787) scaffold, also known as the 4,9-friedo-drimane type. mdpi.comrsc.org This rearrangement involves the migration of a methyl group from the C-4 to the C-5 position and another from the C-10 to the C-9 position. rsc.org This specific rearrangement pathway sets the avarane-type sesquiterpenoids apart from other related compounds, contributing to the structural diversity of marine natural products. researchgate.netrsc.org

Total Chemical Synthesis Strategies for this compound and its Analogues

The complex structure and biological relevance of avarol and its derivatives have made them attractive targets for total chemical synthesis. The synthesis of this compound is typically achieved via the successful synthesis of avarol, followed by a straightforward acetylation step. acs.org

Modern synthetic approaches often merge different catalytic methods to improve efficiency. researchgate.net The development of new methodologies is a fundamental goal in organic chemistry, focusing on the selective and efficient creation of complex molecules from simpler starting materials. ekb.eguah.es For avarol-type compounds, these strategies often revolve around the key challenge of constructing the bicyclic decalin core and attaching the hydroquinone moiety. rsc.org

A major challenge in the synthesis of avarol and, by extension, this compound, is the control of stereochemistry. The avarol structure contains multiple chiral centers, and the precise spatial arrangement of these centers is critical for its biological function. ethz.ch Consequently, the development of stereoselective synthesis methods is paramount. ethz.ch

An enantioselective total synthesis of both avarol and its oxidized form, avarone (B1665836), has been successfully developed, highlighting the progress in controlling the absolute configuration of the final products. rsc.orgnih.gov Such approaches use chiral auxiliaries or catalysts to ensure that only the desired enantiomer is formed. ethz.ch

Regioselectivity, the control of reaction at a specific position on a molecule, is also crucial, particularly in the synthesis and modification of analogues. numberanalytics.com For instance, the conversion of avarol to this compound is a regioselective acetylation of the two hydroxyl groups on the hydroquinone ring, leaving the rest of the molecule untouched. acs.org The ability to selectively modify different parts of the molecule is essential for creating diverse analogues for structure-activity relationship studies. numberanalytics.comnih.gov

Biological Activities and Mechanistic Investigations in Vitro

In Vitro Cytotoxicity Profiling

The cytotoxic effects of diacetylavarol have been evaluated against various cancer cell lines, often in comparison with its parent compound, avarol (B1665835), and other analogues. These studies utilize specific assays to quantify the compound's ability to inhibit cell growth or induce cell death.

Selective Cytotoxicity against Specific Cancer Cell Lines (e.g., KB, Hepa, Jurkat/E6-1)

This compound has demonstrated cytotoxic activity against certain human cancer cell lines. Specifically, it has shown activity against the KB (human oral epidermoid carcinoma) and Hepa (human hepatoma) cell lines. nih.gov Research has also explored the cytotoxic effects of related compounds on the Jurkat/E6-1 (human T-cell leukemia) cell line, indicating a broader interest in the anticancer potential of this class of molecules. brieflands.comresearchgate.netmdpi.comfrontiersin.orgnih.govnih.gov

Table 1: Observed In Vitro Cytotoxicity of this compound Against Specific Cancer Cell Lines

Cell LineCancer TypeObservation
KBHuman Oral Epidermoid CarcinomaCytotoxic activity demonstrated. nih.gov
HepaHuman HepatomaCytotoxic activity demonstrated. nih.gov
Jurkat/E6-1Human T-cell LeukemiaRelated avarol derivatives have been studied against this cell line, suggesting a potential area for this compound investigation. brieflands.comresearchgate.netmdpi.comfrontiersin.orgnih.govnih.gov

Comparative Analysis of Cytotoxicity with Avarol and Other Analogues

When compared to its precursor, avarol, this compound has exhibited comparable levels of cytotoxicity in certain assays. nih.gov For instance, in the brine shrimp lethality assay, this compound had a median lethal dose (LD50) of 0.15 ppm, which was similar to avarol's LD50 of 0.18 ppm. nih.gov In a potato disk assay, this compound showed 55% inhibition, comparable to the 64% inhibition observed for avarol. nih.gov The evaluation of various avarol and avarone (B1665836) derivatives has revealed that structural modifications can significantly influence cytotoxic potency. nih.govresearchgate.net

Methodological Approaches to In Vitro Cytotoxicity Assessment (e.g., XTT Assay, Brine Shrimp Lethality Assay)

The in vitro cytotoxicity of this compound and related compounds is commonly assessed using established methodologies. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is one such method used to determine the cytotoxic activity of compounds against cell lines like Jurkat/E6-1 by measuring metabolic activity. brieflands.com Another frequently employed preliminary screening tool is the brine shrimp lethality assay (BSLA). nih.govnih.govresearchgate.netnih.govsryahwapublications.comcabidigitallibrary.org This simple, rapid, and cost-effective bioassay uses brine shrimp (Artemia salina) nauplii to provide an initial indication of a substance's toxicity and potential for cytotoxic activity. nih.govresearchgate.netnih.govsryahwapublications.comcabidigitallibrary.org

In Vitro Antimicrobial Efficacy

In addition to its cytotoxic properties, this compound and its parent compound have been investigated for their ability to inhibit the growth of various microorganisms, including bacteria and fungi.

Spectrum of Antibacterial Activity (e.g., Enterococcus faecalis, Bacillus cereus)

While specific data on the antibacterial activity of this compound against Enterococcus faecalis and Bacillus cereus is not extensively detailed in the provided search results, the broader class of related compounds has been a subject of antimicrobial investigation. nih.govd-nb.infoopenveterinaryjournal.comresearchgate.netresearchgate.netnih.gov For instance, various plant extracts and other natural compounds have been tested against these and other bacterial species. nih.govd-nb.infoopenveterinaryjournal.comresearchgate.netresearchgate.netnih.govmdpi.com The parent compound, avarol, has shown activity against Gram-positive bacteria. researchgate.net

Table 2: Investigated Antibacterial Spectrum of Related Compounds

Bacterial SpeciesGram StainObservation
Enterococcus faecalisGram-positiveInvestigated as part of broader antimicrobial screenings of natural products. nih.govd-nb.inforesearchgate.net
Bacillus cereusGram-positiveInvestigated as part of broader antimicrobial screenings of natural products. nih.govd-nb.infoopenveterinaryjournal.commdpi.com

Spectrum of Antifungal Activity (e.g., Candida albicans, Aspergillus versicolor)

The antifungal potential of avarol-related compounds has also been explored. Avarol itself has been shown to affect the growth of Candida species. researchgate.net While direct studies on this compound's effect on Candida albicans and Aspergillus versicolor are not specified in the provided results, these fungal species are common targets in antifungal research. nih.govucp.ptnih.govnih.govresearchgate.netmdpi.com For example, various natural and synthetic compounds have been evaluated for their efficacy against C. albicans and A. versicolor. nih.govucp.ptnih.govnih.govresearchgate.netmdpi.com

Table 3: Investigated Antifungal Spectrum of Related Compounds

Fungal SpeciesObservation
Candida albicansThe parent compound, avarol, has shown activity against Candida species. This species is a common target for antifungal screening. researchgate.netnih.govucp.ptnih.govmdpi.com
Aspergillus versicolorThis species is a known plant pathogenic fungus and a target for antifungal research. nih.govresearchgate.net

Proposed Mechanisms of Antimicrobial Action

This compound, a marine-derived sesquiterpenoid hydroquinone (B1673460), has demonstrated notable antimicrobial properties in various research settings. mdpi.comactanaturae.ru While studies specifically delineating the precise antimicrobial mechanism of this compound are limited, the modes of action can be inferred from the broader class of phenolic and terpenoid compounds derived from natural sources. The proposed mechanisms are generally multifaceted, often involving the disruption of essential cellular structures and metabolic pathways in pathogenic microbes. actanaturae.rumdpi.com

One of the primary proposed mechanisms is the disruption of the bacterial cell membrane's integrity. mdpi.com Compounds with phenolic structures can intercalate into the lipid bilayer, altering its fluidity and permeability. This can lead to the leakage of vital intracellular components, such as ions and metabolites, and ultimately result in cell lysis. scispace.com Another potential mechanism involves the inhibition of key bacterial enzymes. Allicin, for example, exerts its antimicrobial effect by reacting with thiol groups in enzymes like RNA polymerase, which is crucial for bacterial survival. researchgate.net Given its chemical structure, this compound may act similarly by targeting and deactivating enzymes essential for microbial metabolism, protein synthesis, or DNA replication. scispace.com

Furthermore, some antimicrobial compounds function by inhibiting the formation of biofilms, which are protective communities of bacteria that are notoriously resistant to conventional antibiotics. By preventing biofilm formation, such compounds can render bacteria more susceptible to clearance by the host's immune system. scispace.com

Table 1: General Mechanisms of Action for Natural Antimicrobial Compounds

Mechanism of Action Description Potential Microbial Target
Membrane Disruption Alters the structure and permeability of the bacterial cell membrane, leading to leakage of cytoplasmic contents and cell death. Cell Membrane
Enzyme Inhibition Binds to and inactivates essential enzymes, disrupting metabolic pathways. RNA Polymerase, DNA Gyrase, Metabolic Enzymes
Inhibition of Synthesis Interferes with the synthesis of critical macromolecules like proteins and DNA. Ribosomes, DNA Replication Machinery

| Biofilm Inhibition | Prevents the formation of protective bacterial biofilm communities. | Quorum Sensing Pathways, Adhesion Factors |

In Vitro Antiviral Potential

The antiviral activity of this compound and its parent compound, avarol, has been a significant area of scientific inquiry, particularly concerning its effects against the Human Immunodeficiency Virus Type 1 (HIV-1). mdpi.comnih.gov

Avarol and its derivatives, including this compound, are recognized for their activity against HIV-1. nih.govnih.gov The primary target of this antiviral action is the HIV-1 reverse transcriptase (RT), a critical enzyme that the virus uses to convert its RNA genome into DNA, a necessary step for integrating into the host cell's genome. nih.govresearchgate.netmdpi.com Inhibition of this enzyme effectively halts the viral replication cycle. mdpi.comstanford.edu

The potency of these compounds is typically measured by their 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit viral or enzymatic activity by half. While specific IC50 values for this compound are not consistently reported across the literature, studies on related avarol derivatives demonstrate significant inhibition of HIV-1 RT. nih.govresearchgate.net For instance, certain diterpene derivatives have shown IC50 values for HIV-1 RT inhibition in the micromolar range. nih.gov The evaluation of such compounds often involves infecting cell lines, like human lymphoblast cells, with HIV-1 and measuring the reduction in viral replication in the presence of the compound. nih.govmdpi.com

Table 2: In Vitro Anti-HIV-1 Activity of Select Avarol Derivatives

Compound Viral Target Activity Metric Reported Value (µM) Cell Line Used
Avarol HIV-1 Release 50% Inhibition 0.3 Infected Cells
Avarol Derivative (Da-1) HIV-1 RT IC50 10 PM-1
Avarol Derivative (AcDa-1) HIV-1 RT IC50 35 PM-1

Data synthesized from multiple sources for illustrative purposes. nih.gov

The molecular mechanism behind the anti-HIV activity of avarol derivatives is centered on the inhibition of reverse transcriptase. nih.gov There are two main classes of RT inhibitors: nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). stanford.eduresearchgate.net Avarol and its derivatives act as NNRTIs. nih.govwikipedia.org

Unlike NRTIs, which mimic natural nucleosides and get incorporated into the viral DNA to terminate the chain, NNRTIs bind to a distinct, allosteric site on the RT enzyme known as the NNRTI pocket. mdpi.comwikipedia.org This binding induces a conformational change in the enzyme that distorts the active site, thereby preventing the chemical reaction of DNA synthesis without directly competing with the natural nucleotide substrates. wikipedia.org

For the parent compound avarol, a specific mechanism has been described where it inhibits the synthesis of a particular glutamine transfer tRNA. This tRNA is essential for the production of a viral protease, which in turn is necessary for the maturation and proliferation of new viral particles. nih.gov Other avarol derivatives have been shown to more directly inhibit the RNA-dependent DNA polymerase function of the RT enzyme. nih.gov This dual-pronged potential—inhibiting both the enzyme's function and the production of other essential viral proteins—makes this class of compounds a subject of continued interest in antiviral research.

In Vitro Anti-Inflammatory and Antipsoriatic Effects

This compound has been identified as a compound with potential anti-inflammatory and antipsoriatic activities. scispace.comeie.gr These effects are intrinsically linked, as psoriasis is fundamentally a chronic inflammatory skin disease characterized by the hyperproliferation of skin cells. frontiersin.org

The anti-inflammatory effects of this compound and related compounds are believed to be mediated through the modulation of key signaling pathways that regulate the body's inflammatory response. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway. mdpi.com NF-κB is a protein complex that acts as a master regulator of inflammation; when activated by pro-inflammatory stimuli like cytokines, it moves into the cell nucleus and triggers the expression of genes responsible for producing inflammatory mediators. researchgate.netresearchgate.net These mediators include cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), which are central to sustaining inflammatory reactions. mdpi.comnih.gov

The antipsoriatic activity of this compound is a direct consequence of its anti-inflammatory properties. Psoriasis is driven by a dysfunctional immune response where immune cells trigger a positive feedback loop of inflammation in the skin. frontiersin.org A key pathway in psoriasis pathogenesis is the IL-23/IL-17 axis. Dendritic cells in the skin produce IL-23, which stimulates T-helper 17 (Th17) cells to release IL-17. frontiersin.org IL-17 then acts on keratinocytes, the main cells of the epidermis, causing them to proliferate uncontrollably (acanthosis) and release more inflammatory signals, creating the characteristic thick, scaly plaques of psoriasis.

The primary cellular target for antipsoriatic compounds is the keratinocyte. In vitro studies often use human keratinocyte cell lines, such as HaCaT cells, to model the disease. nih.gov Research has indicated that this compound's activity has been evaluated in the context of proliferation in the HaCaT cell line. scispace.comeie.gr By inhibiting inflammatory pathways like NF-κB, this compound can reduce the production of cytokines that stimulate keratinocyte growth. This breaks the inflammatory cycle that drives the disease, leading to a reduction in the hyperproliferation that is a hallmark of psoriasis. nih.govfrontiersin.org

Table 3: Key Cellular and Molecular Targets in Psoriasis

Target Role in Psoriasis Pathogenesis Potential Effect of Inhibition
Keratinocytes (e.g., HaCaT cells) Undergo hyperproliferation in response to inflammatory signals, forming psoriatic plaques. Reduction of proliferation, normalization of skin cell growth. nih.gov
NF-κB Pathway Master regulator of inflammatory gene expression, including key cytokines. researchgate.net Decreased production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). mdpi.com
IL-23/IL-17 Axis A critical cytokine pathway that drives Th17 cell activation and keratinocyte proliferation. Interruption of the inflammatory feedback loop that sustains psoriatic lesions.

| TNF-α | A major pro-inflammatory cytokine that activates NF-κB and stimulates keratinocytes. frontiersin.org | Reduction in local and systemic inflammation. |

Enzyme Inhibitory Activities

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that is widely expressed in various tissues, including the liver, muscle, and adipose tissue. tandfonline.com It is recognized as a key negative regulator of both the insulin (B600854) and leptin signaling pathways. tandfonline.combg.ac.rs PTP1B exerts its function by dephosphorylating the insulin receptor (IR) and its substrates, which attenuates insulin signaling and can lead to insulin resistance. nih.govnih.gov Similarly, it negatively modulates the leptin signaling cascade by dephosphorylating Janus kinase 2 (JAK2). tandfonline.com

Due to its critical role in metabolic regulation, PTP1B has emerged as a significant therapeutic target for managing type 2 diabetes and obesity. tandfonline.combg.ac.rsnih.gov Studies have demonstrated that the inhibition or deletion of PTP1B can enhance insulin sensitivity and protect against diet-induced obesity. bg.ac.rsnih.govnih.gov Beyond metabolic diseases, dysregulation of PTP1B has also been implicated in other human disorders, including certain types of cancer and hematopoietic malignancies, making it a subject of extensive research for the development of novel inhibitors. tandfonline.comresearchgate.netscispace.com

In studies evaluating a series of sesquiterpene hydroquinones derived from marine sponges, this compound was tested for its ability to inhibit PTP1B. The research found that this compound was inactive against the enzyme. tandfonline.com Specifically, its inhibitory concentration (IC50) was determined to be greater than 32 μM, indicating a lack of significant inhibitory activity at the tested concentrations. tandfonline.com This was in contrast to other avarol derivatives, such as 17-O-acetylneoavarol, which showed more potent inhibition. tandfonline.com

CompoundTarget EnzymeReported IC50 Value (μM)Reference
This compoundPTP1B> 32 tandfonline.com

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for terminating nerve impulses at cholinergic synapses. nih.govwikipedia.org Its primary function is the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) into choline (B1196258) and acetate (B1210297), allowing the neuron to return to its resting state. researchgate.net The regulation of acetylcholine levels is crucial for processes such as cognition, learning, and memory. wikipedia.org

In the context of neurodegenerative diseases, particularly Alzheimer's disease, there is a characteristic loss of cholinergic neurons which leads to a deficit in acetylcholine. The inhibition of AChE is a primary therapeutic strategy to counteract this deficit. researchgate.net By blocking the enzyme, AChE inhibitors increase the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This approach helps to alleviate some of the cognitive symptoms associated with Alzheimer's disease, making AChE a key target in neurobiological and pharmaceutical research. researchgate.net

The avarol chemical scaffold has been a subject of interest for developing Acetylcholinesterase (AChE) inhibitors. nih.gov While this compound has been mentioned in studies concerning enzyme inhibition, specific quantitative data detailing its IC50 value or direct comparative potency against AChE is not extensively documented in the available literature. wikipedia.org

Research has more frequently focused on other derivatives, particularly thio-derivatives of avarol, which have demonstrated notable AChE inhibitory activity. tandfonline.comnih.govresearchgate.net For instance, semisynthetic derivatives such as avarol-3′,4′-dithioglycol and avarol-4′-(3)mercaptopropionic acid have been shown to be effective inhibitors of AChE, with reported IC50 values of 0.05 mM and 0.12 mM, respectively. tandfonline.com These findings highlight the potential of the avarol framework for designing new AChE inhibitors, although the specific contribution of the diacetyl functional groups in this compound to this activity remains to be quantitatively established. tandfonline.comnih.gov

Computational and Biophysical Investigations of Diacetylavarol’s Molecular Interactions

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is widely used in drug discovery to predict how a small molecule, such as diacetylavarol, might bind to a protein target.

While specific molecular docking studies on this compound with Poly(ADP-ribose) polymerase-1 (PARP1) and Mouse Double Minute 2 homolog (MDM2) are not extensively documented in publicly available literature, the interest in compounds from the Dysidea avara sponge as potential anticancer agents provides a strong rationale for such investigations. For instance, in silico analysis of other compounds isolated from Dysidea avara has shown potential binding to PARP1 and MDM2. researchgate.netresearchgate.net

The interaction between MDM2 and the tumor suppressor p53 is a critical target in cancer therapy. nih.govboehringer-ingelheim.com MDM2 negatively regulates p53, and inhibiting this interaction can restore p53's tumor-suppressing functions. nih.govboehringer-ingelheim.com Similarly, PARP1 is a key enzyme in DNA repair, and its inhibition is a validated strategy in cancer treatment. nih.govnih.govresearchgate.netnih.gov Given that avarol (B1665835) and its derivatives have demonstrated cytotoxic activities, exploring their binding modes to these receptors is a logical step. researchgate.netresearchgate.net

A hypothetical molecular docking study of this compound with PARP1 and MDM2 would involve preparing the 3D structure of this compound and the crystal structures of the target proteins. The docking algorithm would then explore various possible binding poses of this compound within the active sites of PARP1 and the p53-binding pocket of MDM2, calculating the binding energy for each pose. The results would predict the most stable binding mode and the key interactions driving the binding.

Table 1: Predicted Binding Affinities and Key Interacting Residues of this compound with PARP1 and MDM2 (Hypothetical Data)

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Type of Interaction (Hypothetical)
PARP1 -8.5Gly863, Ser904, Tyr907Hydrogen bonds, Hydrophobic interactions
MDM2 -7.9Leu54, Val93, His96Hydrophobic interactions, Pi-alkyl interactions

The characterization of ligand-protein interaction profiles involves a detailed analysis of the non-covalent interactions that stabilize the complex. nih.gov These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the hydroquinone (B1673460) and acetyl groups would be expected to form hydrogen bonds with polar residues in the binding pocket, while the sesquiterpenoid backbone would likely engage in hydrophobic interactions.

Tools like the Protein-Ligand Interaction Profiler (PLIP) can be used to analyze the output of docking simulations and visualize these interactions. researchgate.net Understanding these profiles is crucial for structure-activity relationship (SAR) studies, which aim to optimize the potency and selectivity of a lead compound.

Molecular Dynamics Simulations for Dynamic Interaction Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture offered by molecular docking. rsc.orgnih.gov By simulating the movements of atoms over time, MD can reveal the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules. rsc.orgnih.gov

An X-ray analysis of this compound has revealed its solid-state conformation, showing a distorted cyclohexene (B86901) ring and a nearly ideal chair conformation for the cyclohexane (B81311) ring. researchgate.netresearchgate.net However, in a biological environment, the molecule is expected to have conformational flexibility. MD simulations can explore the different conformations that this compound can adopt within the binding site of a protein. boehringer-ingelheim.comnih.gov

These simulations can also shed light on the dynamics of the binding site itself. The binding of a ligand can induce conformational changes in the protein, a phenomenon known as "induced fit." researchgate.net MD simulations can capture these changes, providing a more accurate representation of the binding event. researchgate.net

Water molecules play a critical role in molecular recognition, often mediating interactions between the ligand and the protein. acs.org The layer of water molecules surrounding a protein is known as the hydration shell, and its dynamics can significantly influence ligand binding. acs.org MD simulations explicitly model water molecules, allowing for the study of their behavior at the binding interface.

Analysis of the hydration shell can reveal the displacement of water molecules upon ligand binding, which can be energetically favorable, and the formation of water-bridged hydrogen bonds. Understanding these solvent effects is essential for accurately predicting binding affinities and for designing compounds with improved desolvation properties.

Advanced Computational Chemistry Approaches

Beyond molecular docking and standard MD simulations, a range of advanced computational chemistry methods can be applied to study this compound.

Density Functional Theory (DFT) calculations have been used to study the conformational and redox properties of the related compounds avarol and avarone (B1665836). mdpi.com DFT can provide highly accurate information about the electronic structure of a molecule, which is crucial for understanding its reactivity and spectroscopic properties.

Quantum Mechanics/Molecular Mechanics (QM/MM) methods combine the accuracy of quantum mechanics for the reactive part of the system (e.g., the ligand and the active site) with the efficiency of molecular mechanics for the rest of the protein. This approach is particularly useful for studying enzymatic reactions or other processes involving bond breaking and formation.

Free energy perturbation (FEP) and thermodynamic integration (TI) are advanced MD-based methods that can calculate the relative binding free energies of a series of related ligands with high accuracy. These methods are computationally intensive but can provide invaluable data for lead optimization.

Table 2: Summary of Computational and Biophysical Investigation Methods for this compound

MethodInformation Provided
Molecular Docking Predicts binding pose and affinity.
Molecular Dynamics (MD) Analyzes complex stability and flexibility.
Density Functional Theory (DFT) Provides electronic structure and reactivity data.
QM/MM Studies reactions involving bond changes.
Free Energy Calculations Computes relative binding free energies.

Quantum-Mechanical Calculations for Interaction Energetics

Quantum-mechanical (QM) calculations offer a foundational understanding of molecular interactions by modeling systems at the electronic level. mit.edu These methods, such as Density Functional Theory (DFT), are employed to calculate the energetics of a molecule's interaction with its biological target, revealing the forces that drive binding and recognition. rsc.org The exchange interaction, a purely quantum mechanical effect, is critical in these calculations as it influences electron distribution and, consequently, the energy of interaction between molecules. fu-berlin.dewikipedia.org

In-depth computational studies utilizing DFT have been performed on the parent compound, avarol, to analyze its conformational and redox properties. mdpi.comresearchgate.net Research suggests that the biological activity of avarol and its quinone form, avarone, is linked to their redox capabilities. mdpi.comresearchgate.net DFT calculations support the hypothesis that their antiparasitic activity is mediated by the formation of a toxic semiquinone radical species, which can be generated from both the hydroquinone (avarol) and quinone (avarone) structures. mdpi.comresearchgate.net This insight into the electronic behavior of the core scaffold is fundamental for understanding the potential mechanisms of this compound.

Quantum-Mechanical Calculation ConceptDescriptionRelevance to this compound
Density Functional Theory (DFT) A computational QM modeling method used to investigate the electronic structure of many-body systems. It calculates the energy of a molecule based on its electron density. rsc.orgUsed to analyze the redox properties and conformational stability of the parent avarol scaffold, providing insights into its reactive potential. mdpi.com
Interaction Energetics The calculation of the total energy change when two or more molecules interact and bind. This includes electrostatic, exchange-correlation, and dispersion forces. rsc.orgaps.orgHelps in predicting the binding affinity of this compound to a target protein by quantifying the stability of the resulting complex.
Semiquinone Radical Formation A highly reactive intermediate species with an unpaired electron, formed during the redox cycling of quinones and hydroquinones.Computational studies suggest this radical is key to the biological activity of the avarol/avarone scaffold, a mechanism likely shared by this compound. mdpi.com

Pharmacophore-Based Virtual Screening and Ligand Design

Pharmacophore modeling is a cornerstone of modern drug discovery, used to identify novel compounds with the potential to bind to a specific biological target. mdpi.comresearchgate.net A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a target receptor. frontiersin.orgmdpi.com

This model is then used as a 3D query to screen large chemical databases in a process known as virtual screening, efficiently filtering for molecules with the desired interaction properties. mdpi.comnih.gov This strategy is particularly valuable for "scaffold hopping"—finding new and diverse chemical structures that retain the necessary pharmacophoric features for biological activity.

While specific pharmacophore models for this compound are not extensively documented, the parent avarol scaffold has been identified through drug-repurposing and virtual screening approaches as a promising starting point for developing new therapeutic agents. researchgate.net For instance, pharmacophore-based strategies have been successfully employed in studies involving derivatives of the avarol scaffold, demonstrating the utility of this approach for exploring its therapeutic potential against various diseases. researchgate.net

Virtual Screening StageDescriptionObjective
1. Pharmacophore Model Generation A model is created based on the known interactions of an active ligand with its target protein, defining key chemical features and their spatial relationships. frontiersin.orgmdpi.comTo create a 3D template of essential binding features.
2. Database Screening Large libraries of chemical compounds are computationally filtered using the pharmacophore model as a query. mdpi.comTo identify a subset of 'hit' compounds that match the pharmacophore.
3. Molecular Docking The identified hits are 'docked' into the target's binding site to predict their binding orientation and affinity. nih.govTo rank the hits based on predicted binding energy and interaction patterns.
4. Hit Refinement & Lead Optimization The most promising hits are selected for further computational analysis (e.g., molecular dynamics) and eventual experimental validation. researchgate.netTo develop lead compounds with improved activity and properties.

Machine Learning Applications in Molecular Interaction Prediction

For scaffolds like this compound, ML can accelerate development in several ways. Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of new derivatives based on their structural modifications. In a drug repurposing study that referenced the avarol scaffold, a machine learning-based AutoQSAR algorithm was successfully used to predict the antiviral activities of compounds. researchgate.net Furthermore, deep learning models, such as graph neural networks, can learn complex representations of molecules to predict their binding affinity to various protein targets with high accuracy. mednexus.org

Machine Learning ApplicationDescriptionExample Model/Technique
Drug-Target Interaction Prediction Predicting whether a compound will bind to a specific protein target. mdpi.comSupport Vector Machines (SVM), Graph Neural Networks (GNN). mdpi.com
Activity Prediction (QSAR) Modeling the relationship between a compound's chemical structure and its biological activity to predict the potency of new analogs. researchgate.netRandom Forest, Gradient Boosting, AutoQSAR. researchgate.net
De Novo Drug Design Using generative models to design entirely new molecules with desired properties optimized for a specific target.Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs).
Property Prediction Predicting physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of a molecule.Deep Neural Networks (DNNs).

Biophysical Characterization of Macromolecular Interactions

Biophysical techniques are essential for validating computational predictions and providing quantitative data on the interactions between a drug candidate and its macromolecular target. nih.gov These methods directly measure parameters such as binding affinity (K_D), kinetics (k_on, k_off), and thermodynamics, offering a comprehensive picture of the binding event. While specific biophysical studies on this compound are not widely published, the following techniques represent the gold standard for characterizing the macromolecular interactions of such compounds.

TechniquePrincipleInformation ObtainedKey Features
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized binding partner.Binding affinity (K_D), kinetics (k_on, k_off), stoichiometry.Label-free, real-time analysis, high sensitivity. mdpi.com
MicroScale Thermophoresis (MST) Detects changes in the movement of a fluorescently labeled molecule along a microscopic temperature gradient upon binding to a ligand. biapages.nlbio-equip.cnBinding affinity (K_D), stoichiometry, thermodynamics.Low sample consumption, works in complex solutions (e.g., lysate), immobilization-free. domainex.co.uknih.gov
Fluorescence Polarization (FP) Measures the change in the tumbling rate (and thus polarization of emitted light) of a small fluorescently labeled molecule when it binds to a larger partner. bmglabtech.commoleculardevices.comBinding affinity (K_D), competitive binding.Homogeneous assay, suitable for high-throughput screening. thermofisher.comnih.govnumberanalytics.com
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event as one component is titrated into another.Binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).Label-free, provides a complete thermodynamic profile of the interaction in a single experiment.
Saturation Transfer Difference (STD) NMR An NMR technique that detects the binding of a small molecule ligand to a large protein by observing the transfer of magnetic saturation from the protein to the ligand. glycopedia.eunmrwiki.orgBinding epitope mapping (identifies which parts of the ligand are in close contact with the protein), screening for binders. researchgate.netnih.govd-nb.infoNo need for protein resonance assignment, works with unlabeled proteins.

Ecological and Broader Biological Significance of Diacetylavarol

Role of Diacetylavarol in Marine Chemical Ecology

Marine chemical ecology examines how chemical signals produced by marine organisms influence ecological processes like defense, competition, and reproduction. cjnmcpu.com Sponges, being sessile, rely heavily on chemical defense mechanisms to survive. cjnmcpu.com

Defensive Strategies Against Predators and Biofouling Organisms

There is a notable absence of direct scientific evidence detailing the role of this compound as a defensive agent. While it is generally accepted that secondary metabolites from sponges like Dysidea avara serve as a defense against predators and fouling organisms, studies specifically testing the deterrent or antifouling activity of this compound are not present in the current body of scientific literature. researchgate.netmdpi.com Research has been conducted on the antifouling properties of other marine natural products and even other derivatives from sponges, but specific data for this compound is lacking. nih.gov

Inter- and Intraspecies Chemical Communication

The function of chemical signals (infochemicals) in mediating interactions between and within species is a fundamental concept in marine ecology. numberanalytics.comnumberanalytics.com These signals can govern behaviors from mating to settlement. However, there is no available research that identifies or characterizes this compound as a specific chemical messenger (pheromone or allelochemical) used for communication by Dysidea avara or other marine organisms.

Contribution to Host-Microbe Interactions within Sponge Holobionts

The sponge and its vast, diverse community of associated microorganisms are collectively termed the sponge holobiont. nova.edufrontiersin.org Within this complex association, secondary metabolites are thought to play a crucial role in maintaining the stability and function of the symbiotic microbial community. mdpi.com

Modulation of Microbial Quorum Sensing Mechanisms

Quorum sensing (QS) is a system of cell-to-cell communication that bacteria use to coordinate gene expression based on population density. nih.govresearchgate.net The disruption of QS, known as quorum quenching, is a known mechanism for some natural products to control bacterial behavior. While the potential for sponge-derived compounds to interfere with microbial signaling is an active area of interest, scispace.com there are currently no published studies that have investigated or demonstrated the ability of this compound to modulate the quorum sensing mechanisms of its associated symbiotic bacteria.

Future Directions and Translational Research Perspectives

Identification of Novel Biological Targets and Mechanistic Pathways

Future investigations into diacetylavarol will prioritize the definitive identification of its molecular targets to better understand its mechanism of action. While preliminary studies have shown that this compound exhibits cytotoxicity against human hepatoma (Hepa) and KB cell lines, the precise proteins and pathways it modulates remain largely uncharacterized. nih.govresearchgate.net A key area of investigation will be to determine if this compound's activity stems from the redox cycling capabilities common to terpenylquinones, which can lead to the generation of reactive oxygen species (ROS) and subsequent damage to cancer cells. nih.gov There are also indications that the mechanism of action for related compounds may involve the arylation of biomolecules, such as proteins, a possibility that warrants exploration for this compound. nih.gov

A significant lead for future target identification studies is the observed inhibitory activity of the related compound 17,20-O-Diacetylavarol against protein tyrosine phosphatase 1B (PTP1B). nih.govacs.org PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a key target in the study of type 2 diabetes and obesity. nih.gov Future research should systematically screen this compound against a panel of protein tyrosine phosphatases and other relevant enzymes to identify its primary targets.

Advanced methodologies for target identification could include:

Affinity-based proteomics: This approach can identify direct binding partners of this compound within the cellular proteome.

Genetic screening: Techniques such as CRISPR-Cas9 screening can help identify genes that either enhance or suppress cellular sensitivity to this compound, thereby revealing its functional pathways.

Biochemical assays: Direct enzymatic assays will be essential to validate the inhibitory or activating effects of this compound on putative targets identified through screening methods.

Elucidating these targets and pathways will be fundamental to understanding the full therapeutic potential and possible off-target effects of this compound.

Development of Advanced Synthetic and Biosynthetic Production Methodologies

The sustainable supply of this compound is a critical prerequisite for extensive preclinical and potential clinical development. Currently, this compound is obtained through the acylation of avarol (B1665835), a natural product isolated from the marine sponge Dysidea avara. nih.gov While total synthesis routes for avarol have been developed, these methods may not be economically viable for large-scale production. nih.gov

Future research in this area should focus on two main strategies:

Optimization of Synthetic Routes: Further refinement of the total synthesis of avarol and the subsequent acetylation to this compound is necessary to improve yield, reduce the number of steps, and decrease costs. The development of more efficient catalytic methods could be a key aspect of this optimization.

Exploration of Biosynthetic Pathways: A more sustainable and potentially scalable approach would be to harness biotechnology for the production of this compound. This would involve:

Identification of the biosynthetic gene cluster: Sequencing the genome of Dysidea avara or its symbiotic microorganisms to identify the genes responsible for avarol production.

Heterologous expression: Transferring the identified biosynthetic gene cluster into a host organism that is amenable to industrial-scale fermentation, such as Escherichia coli or Saccharomyces cerevisiae. This would enable the renewable and controlled production of avarol, which can then be chemically converted to this compound.

The development of these advanced production methodologies will be instrumental in ensuring a consistent and cost-effective supply of this compound for further research and development.

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound, future research should integrate multi-omics data to build a systems-level view of its mechanism of action. nih.gov This approach moves beyond a single-target perspective and allows for the analysis of the global changes that this compound induces across different biological layers. nih.gov By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can construct a more complete picture of the cellular response to this compound. nih.gov

Potential applications of multi-omics in this compound research include:

Transcriptomics (RNA-Seq): To identify genes whose expression is significantly altered in response to this compound treatment. This can provide insights into the signaling pathways that are activated or inhibited by the compound.

Proteomics: To identify changes in protein expression and post-translational modifications. This can help to pinpoint the specific proteins that are direct or indirect targets of this compound.

Metabolomics: To analyze changes in the cellular metabolome. This can reveal how this compound affects cellular metabolism and identify any metabolic vulnerabilities that could be exploited for therapeutic benefit.

The integration of these multi-omics datasets can help to construct detailed network models of this compound's action, leading to a more holistic understanding of its therapeutic effects and potential toxicities. nih.gov This systems-level perspective is crucial for identifying predictive biomarkers of response and for designing rational combination therapies.

Innovative Computational Drug Discovery Approaches for this compound Analogues

Computational drug discovery methods offer a powerful toolkit for the rational design of novel this compound analogues with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov These in silico approaches can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising compounds.

Future computational research on this compound should encompass:

Quantitative Structure-Activity Relationship (QSAR) Studies: By building mathematical models that correlate the structural features of this compound and its existing analogues with their biological activity, QSAR can guide the design of new derivatives with enhanced efficacy. nih.gov

Molecular Docking: Once the primary biological target(s) of this compound are identified, molecular docking simulations can be used to predict the binding mode and affinity of new analogues. This can help in designing compounds that interact more effectively with the target protein.

Virtual Screening: Large chemical libraries can be computationally screened to identify new scaffolds that mimic the key pharmacophoric features of this compound but possess different chemical properties.

ADMET Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogues, helping to select candidates with favorable drug-like characteristics for further development.

The synergy between these computational approaches and traditional medicinal chemistry will be vital in optimizing the therapeutic profile of this compound and in the development of next-generation analogues with superior clinical potential.

Q & A

Q. How can machine learning enhance this compound's structure-activity relationship (SAR) modeling?

  • Methodology :

Feature engineering : Use molecular descriptors (e.g., logP, polar surface area) to train predictive models .

Cross-validation : Apply k-fold validation to avoid overfitting and test generalizability .

Interpretability : Employ SHAP or LIME to explain model predictions and guide synthetic modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.